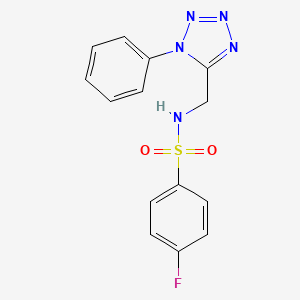

4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is attached to a phenyl group and a benzenesulfonamide group, with a fluorine atom attached to the benzene ring . This compound is likely to be a part of a larger class of compounds known as tetrazoles, which have received considerable attention due to their extensive range of potential applications .

Synthesis Analysis

While specific synthesis methods for “4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide” were not found, general methods for synthesizing similar tetrazole compounds involve reactions of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules . These methods can be performed under moderate conditions, with water as a solvent, and are considered eco-friendly due to their low cost, easy setup, and easy extractions .Molecular Structure Analysis

The molecular structure of “4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide” can be inferred from its name and the general properties of tetrazoles. Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Scientific Research Applications

Photodynamic Therapy Applications

Sulfonamide derivatives, particularly those related to phthalocyanine compounds, have been investigated for their potential in photodynamic therapy (PDT). A study highlighted the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited promising properties as photosensitizers for PDT, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Several studies have focused on the synthesis of sulfonamide derivatives to investigate their inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes are therapeutic targets for various conditions, including glaucoma, epilepsy, and cancer. One research work synthesized sulfonamide compounds that showed significant inhibition of carbonic anhydrase I and II, with potential applications in further detailed studies of carbonic anhydrase inhibition (Gul et al., 2016).

Bioactivity Studies

Research on sulfonamide derivatives has also included the evaluation of their cytotoxicity, tumor-specificity, and potential as CA inhibitors. Some derivatives demonstrated interesting cytotoxic activities, suggesting their importance in anti-tumor activity studies. Additionally, strong inhibition of human cytosolic isoforms hCA I and II by these sulfonamides was observed, highlighting their therapeutic potential (Gul et al., 2016).

Material Sciences

In the realm of material sciences, sulfonamide derivatives have been utilized in the synthesis of new d10 metal complexes, which were explored for their luminescence and antibacterial properties. These compounds show diverse structural arrangements and have potential applications in creating materials with specific photophysical properties (Feng et al., 2021).

Safety and Hazards

While specific safety and hazard information for “4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is not available, tetrazoles in general are known to be hazardous. They can burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

Tetrazole compounds, including “4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide”, offer promising directions for future research. They have potential applications in medicinal chemistry, particularly in the area of antibacterial research . The development of new, safe chemical entities with diverse mechanisms of action that target both resistant and sensitive bacterial strains at once is among the most promising approaches in antimicrobial research .

Mechanism of Action

Target of Action

The primary targets of 4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide are bacterial strains. The compound has been shown to exhibit significant antibacterial activity against gram-negative bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and gram-positive bacterial strains like Enterobacter aerogenes .

Mode of Action

The compound interacts with its targets by inhibiting the DNA Gyrase enzyme, a type II topoisomerase, which is essential for bacterial DNA replication . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, thereby inhibiting DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting the DNA Gyrase enzyme, it prevents the unwinding of DNA, which is a crucial step in DNA replication. This disruption in the replication process leads to the cessation of bacterial growth and multiplication .

Pharmacokinetics

Tetrazoles are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and multiplication. It has been found to exhibit potent antibacterial activity, with minimum inhibitory concentration values ranging from 75 to 114 µg/mL against various bacterial strains .

properties

IUPAC Name |

4-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c15-11-6-8-13(9-7-11)23(21,22)16-10-14-17-18-19-20(14)12-4-2-1-3-5-12/h1-9,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZCNLKEXQYBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)

![N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2969706.png)

![1-(2-Cyanoethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2969710.png)

![[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2969716.png)

![N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2969717.png)

![3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B2969720.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2969721.png)

![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2969722.png)